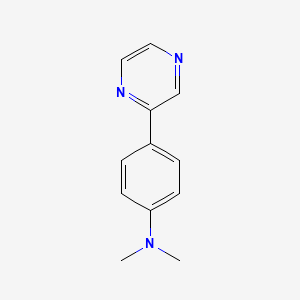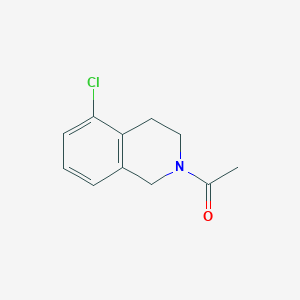
4-(2,3-Dimethylphenyl)phenol
Übersicht
Beschreibung
4-(2,3-Dimethylphenyl)phenol is a chemical compound with the molecular formula C14H14O . It has a molecular weight of 198.26 . The IUPAC name for this compound is 2’,3’-dimethyl [1,1’-biphenyl]-4-ol .
Synthesis Analysis
The synthesis of phenolic compounds like 4-(2,3-Dimethylphenyl)phenol can be complex and involves several steps . One common method involves the use of Grignard reagents, which are highly reactive and can act as nucleophiles in the mechanism to make alcohols .Molecular Structure Analysis
The molecular structure of 4-(2,3-Dimethylphenyl)phenol can be represented by the InChI code: 1S/C14H14O/c1-10-4-3-5-14(11(10)2)12-6-8-13(15)9-7-12/h3-9,15H,1-2H3 . This structure can also be viewed using Java or Javascript .Chemical Reactions Analysis
Phenolic compounds like 4-(2,3-Dimethylphenyl)phenol are known to exhibit various biological activities such as antimicrobial, antioxidant, and anti-inflammatory properties . They can interact with other food components, such as carbohydrates, proteins, or lipids . The chemical reactions that occur during these interactions can affect the results of measurements .Physical And Chemical Properties Analysis
4-(2,3-Dimethylphenyl)phenol is a solid at room temperature . The storage temperature for this compound is between 2-8°C .Wissenschaftliche Forschungsanwendungen
Drug Synthesis
4-(2,3-Dimethylphenyl)phenol: is utilized in the synthesis of various drugs, particularly those containing imidazole and piperazine moieties . These structures are common in a range of therapeutic agents, including antihistamines, antivirals, and proton pump inhibitors. The compound’s unique structure facilitates the creation of complex drugs that can interact with biological systems in specific ways.
Wirkmechanismus
The mechanism of action of phenolic compounds can be broadly categorized into four major levels: transcriptional modulation, translational modulation, modulation of enzyme activity, and epigenetic regulation . Each of these levels of mechanism of actions may be modulated independently or in synchrony with each other .
Safety and Hazards
4-(2,3-Dimethylphenyl)phenol is classified as a hazardous substance . It has the hazard statements H315, H319, and H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, and to avoid formation of dust and aerosols .
Zukünftige Richtungen
Phenolic compounds like 4-(2,3-Dimethylphenyl)phenol have potential therapeutic efficacy against various diseases . Therefore, the development of efficient methods for their synthesis, as well as modern and accurate methods for their detection and analysis, will continue to be an important area of research .
Eigenschaften
IUPAC Name |
4-(2,3-dimethylphenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-10-4-3-5-14(11(10)2)12-6-8-13(15)9-7-12/h3-9,15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQDIQBJHVYIAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC=C(C=C2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80600648 | |
| Record name | 2',3'-Dimethyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80600648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-Dimethylphenyl)phenol | |
CAS RN |
1261894-01-2 | |
| Record name | 2',3'-Dimethyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80600648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(3-Bromophenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B1628554.png)


![2-Benzo[1,3]dioxol-5-YL-imidazo[1,2-A]pyridine](/img/structure/B1628560.png)
![1-{[2-(2H-1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-4-carboxylic acid](/img/structure/B1628561.png)
![2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyridin-3-ylamine](/img/structure/B1628562.png)




![Magnesium;5-(methylamino)-2-[[(2S,3R,5R,6S,8R,9R)-3,5,9-trimethyl-2-[(2S)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylate](/img/structure/B1628573.png)
![2-(4-Bromo-phenoxymethyl)-[1,3]dioxolane](/img/structure/B1628575.png)
